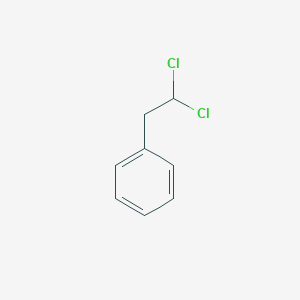

(2,2-Dichloroethyl)benzene

Übersicht

Beschreibung

(2,2-Dichloroethyl)benzene, also known as alpha,alpha-dichlorotoluene, is an organic compound that belongs to the family of chlorobenzenes. It is a colorless liquid that is used primarily in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of (2,2-Dichloroethyl)benzene is not well understood. However, it is believed to act as a reactive electrophile, which can form covalent bonds with cellular macromolecules, such as proteins and DNA. This can lead to various biochemical and physiological effects.

Biochemical and Physiological Effects

(2,2-Dichloroethyl)benzene has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell types. It has also been found to have neurotoxic and hepatotoxic effects in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (2,2-Dichloroethyl)benzene in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential toxicity and the need for proper handling and disposal.

Zukünftige Richtungen

There are several future directions for the research of (2,2-Dichloroethyl)benzene. One area of interest is the development of safer and more effective synthesis methods. Another area of interest is the investigation of its potential therapeutic applications, such as in the treatment of cancer or neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and its effects on human health and the environment.

Conclusion

In conclusion, (2,2-Dichloroethyl)benzene is an important compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and effects.

Synthesemethoden

The synthesis of (2,2-Dichloroethyl)benzene can be achieved through several methods, including the chlorination of toluene, the reaction of benzyl chloride with sodium dichloroacetate, and the reaction of benzyl alcohol with thionyl chloride. However, the most commonly used method is the chlorination of toluene, which involves the reaction of toluene with chlorine in the presence of a catalyst, such as iron or aluminum chloride.

Wissenschaftliche Forschungsanwendungen

(2,2-Dichloroethyl)benzene has been extensively studied for its scientific research application. It has been found to be an effective intermediate in the synthesis of various pharmaceuticals, such as antihistamines, antipsychotics, and antidepressants. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides.

Eigenschaften

IUPAC Name |

2,2-dichloroethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQTUWCDHLILAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905044 | |

| Record name | (2,2-Dichloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dichloroethyl)benzene | |

CAS RN |

1331-29-9, 4412-39-9 | |

| Record name | Benzene, dichloroethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2,2-dichloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2-Dichloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)